Cas no 941960-67-4 (4-fluoro-N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide)
4-fluoro-N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-fluoro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
- 4-fluoro-N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide
-
- Inchi: 1S/C20H21FN2O2/c1-13(2)20(25)23-11-3-4-15-12-17(9-10-18(15)23)22-19(24)14-5-7-16(21)8-6-14/h5-10,12-13H,3-4,11H2,1-2H3,(H,22,24)
- InChI Key: DXXYCMHAKIEVQP-UHFFFAOYSA-N
- SMILES: C(NC1C=CC2=C(C=1)CCCN2C(=O)C(C)C)(=O)C1=CC=C(F)C=C1
4-fluoro-N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2769-0177-2μmol |
4-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
941960-67-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2769-0177-5μmol |
4-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
941960-67-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2769-0177-10μmol |
4-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
941960-67-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2769-0177-20μmol |
4-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
941960-67-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2769-0177-1mg |
4-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
941960-67-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2769-0177-2mg |
4-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
941960-67-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2769-0177-3mg |
4-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
941960-67-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2769-0177-4mg |
4-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
941960-67-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2769-0177-5mg |
4-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
941960-67-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2769-0177-10mg |
4-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
941960-67-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
4-fluoro-N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide Related Literature
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on 4-fluoro-N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide
Introduction to 4-fluoro-N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide (CAS No. 941960-67-4) and Its Emerging Applications in Chemical Biology
4-fluoro-N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide, identified by the chemical identifier CAS No. 941960-67-4, represents a novel compound with significant potential in the field of chemical biology and pharmaceutical research. This molecule, featuring a tetrahydroquinoline core substituted with a fluorobenzamide moiety and an isobutyryl group, has garnered attention due to its structural complexity and its promising biological activities. The introduction of fluorine atoms in aromatic rings is a well-documented strategy to enhance metabolic stability, binding affinity, and overall pharmacological efficacy, making this compound a subject of intense interest for medicinal chemists.
The structural framework of 4-fluoro-N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide combines elements from two distinct pharmacophoric classes: the tetrahydroquinoline scaffold and the benzamide group. Tetrahydroquinoline derivatives are widely recognized for their role in modulating various biological pathways, including those involved in neurotransmission and cancer cell proliferation. For instance, recent studies have highlighted the potential of tetrahydroquinoline-based compounds as inhibitors of enzymes such as tyrosine kinases and cyclin-dependent kinases (CDKs). The presence of a fluorine atom at the 4-position of the benzamide ring further enhances its interaction with biological targets by improving lipophilicity and electronic properties.
In recent years, the development of small-molecule inhibitors targeting protein-protein interactions (PPIs) has become a cornerstone of drug discovery efforts. The benzamide moiety in 4-fluoro-N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide provides an excellent platform for designing molecules that can disrupt PPIs relevant to diseases such as cancer and inflammation. The fluorine atom at position 4 not only enhances binding affinity but also contributes to selective interactions with specific protein targets. This dual functionality makes the compound an attractive candidate for further optimization as a therapeutic agent.
One of the most compelling aspects of this compound is its potential application in oncology research. Emerging evidence suggests that tetrahydroquinoline derivatives can modulate pathways critical for cancer cell survival and metastasis. For example, certain tetrahydroquinolines have been shown to inhibit the activity of heat shock proteins (HSPs), which are essential for tumor cell proliferation and resistance to chemotherapy. The addition of a fluorobenzamide group in CAS No. 941960-67-4 may further enhance its ability to interact with HSPs or other oncogenic proteins by improving solubility and bioavailability.
The isobutyryl side chain attached to the tetrahydroquinoline ring is another key feature that contributes to the compound's biological activity. Isobutyryl groups are known to influence enzyme kinetics by modulating substrate binding affinity. In this context, the isobutyryl moiety in 4-fluoro-N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide may play a role in enhancing interactions with target enzymes or receptors by altering conformational dynamics or electronic properties.
Recent advances in computational chemistry have enabled more precise predictions of molecular interactions using techniques such as molecular docking and virtual screening. These methods have been instrumental in identifying novel drug candidates like CAS No. 941960-67-4 by simulating their binding modes to biological targets. For instance, computational studies have suggested that this compound may interact with kinases involved in signal transduction pathways relevant to cancer progression. Such insights have guided experimental efforts toward optimizing its pharmacological profile.
The synthesis of complex molecules like 4-fluoro-N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide requires meticulous attention to detail to ensure high yield and purity. Modern synthetic strategies often employ transition-metal catalysis and flow chemistry techniques to improve efficiency and scalability. The introduction of fluorine atoms into aromatic rings typically involves halogen exchange reactions or direct fluorination methods, both requiring specialized conditions to achieve regioselectivity.
In conclusion,CAS No. 941960-67-4, as represented by 4-fluoro-N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide, exemplifies the innovative approaches being taken in chemical biology to develop next-generation therapeutics. Its unique structural features—combining a tetrahydroquinoline core with a fluorobenzamide group and an isobutyryl side chain—position it as a versatile scaffold for further drug discovery efforts. As research continues to uncover new biological functions for this class of compounds,CAS No 94196067_4 holds promise for addressing unmet medical needs across multiple therapeutic areas.
941960-67-4 (4-fluoro-N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)